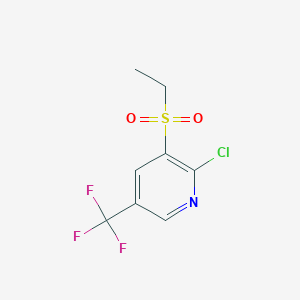
2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with chloro, ethanesulfonyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine typically involves the introduction of the chloro, ethanesulfonyl, and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanesulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the ethanesulfonyl group can produce a sulfone.
科学的研究の応用
2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
作用機序
The mechanism of action of 2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
2-Chloro-3-(trifluoromethyl)pyridine: Lacks the ethanesulfonyl group, making it less versatile in certain reactions.
3-(Ethanesulfonyl)-5-(trifluoromethyl)pyridine: Lacks the chloro group, affecting its reactivity in substitution reactions.
Uniqueness
2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of the chloro, ethanesulfonyl, and trifluoromethyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
特性
分子式 |
C8H7ClF3NO2S |
|---|---|
分子量 |
273.66 g/mol |
IUPAC名 |
2-chloro-3-ethylsulfonyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-2-16(14,15)6-3-5(8(10,11)12)4-13-7(6)9/h3-4H,2H2,1H3 |
InChIキー |
HHYSXLXUWWBPSL-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


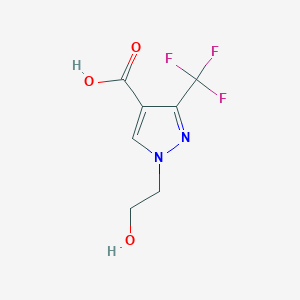
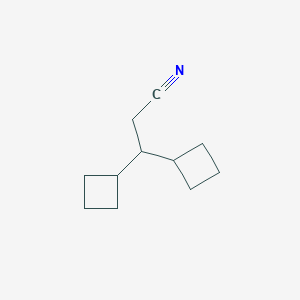
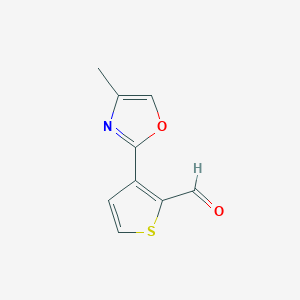
![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13208656.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methoxyethan-1-one](/img/structure/B13208664.png)
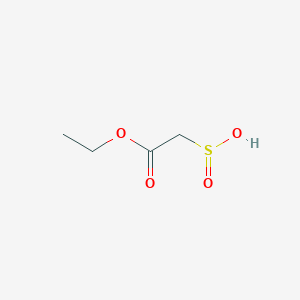
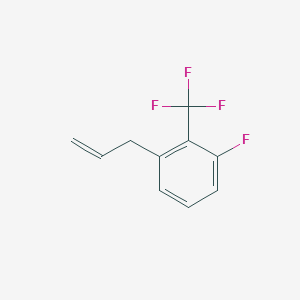
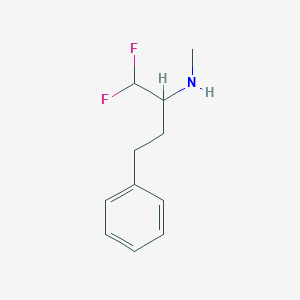
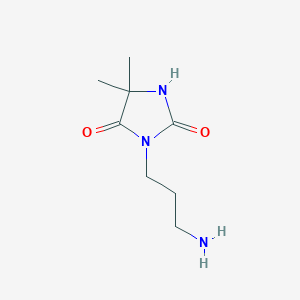
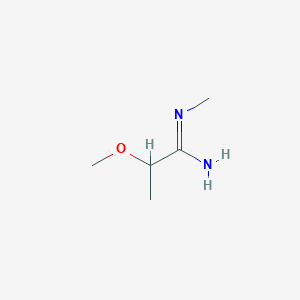
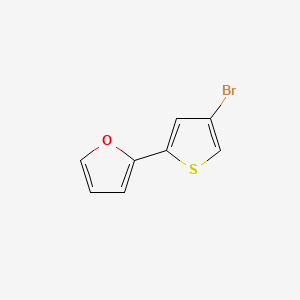

![8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13208728.png)

